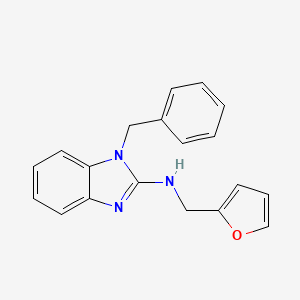

1-benzyl-N-(furan-2-ylmethyl)-1H-benzimidazol-2-amine

Übersicht

Beschreibung

AC1903, auch bekannt als N-(2-Furanylmethyl)-1-(phenylmethyl)-1H-benzimidazol-2-amin, ist ein spezifischer und selektiver Inhibitor des transienten Rezeptorpotenzialkanals 5 (TRPC5). Diese Verbindung hat ein großes Potenzial gezeigt, Podocyten zu schützen, die wichtige Zellen im Filtersystem der Niere sind. AC1903 wurde ausgiebig für seine Fähigkeit untersucht, schwere Proteinurie zu unterdrücken und den Verlust von Podocyten in verschiedenen Tiermodellen von Nierenerkrankungen zu verhindern .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von AC1903 beinhaltet die Herstellung von Benzimidazolderivaten. Die wichtigsten Schritte umfassen die Bildung des Benzimidazolrings und die anschließende Funktionalisierung, um die Furanylmethyl- und Phenylmethylgruppen einzuführen. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von AC1903 folgt ähnlichen Synthesewegen, aber in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren. Techniken wie Kristallisation, Filtration und Chromatographie werden zur Reinigung des Endprodukts eingesetzt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

AC1903 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: AC1903 kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können den Benzimidazolring oder andere funktionelle Gruppen modifizieren.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Halogenierungsmittel und Nucleophile werden für Substitutionsreaktionen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Derivate von AC1903 mit modifizierten funktionellen Gruppen, die für weitere Forschung und Entwicklung verwendet werden können .

Wissenschaftliche Forschungsanwendungen

AC1903 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Werkzeugverbindung verwendet, um die Aktivität des TRPC5-Kanals und seine Rolle in verschiedenen physiologischen Prozessen zu untersuchen.

Biologie: Untersucht wegen seiner Auswirkungen auf zelluläre Prozesse, einschließlich der Kalziumsignalgebung und des Zellüberlebens.

Medizin: Als potenzielles Therapeutikum zur Behandlung von Nierenerkrankungen, insbesondere solchen, die mit Podocyten-Schäden und Proteinurie einhergehen, untersucht.

Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf TRPC5-Kanäle und verwandte Pfade abzielen

Wirkmechanismus

AC1903 übt seine Wirkungen aus, indem es selektiv den TRPC5-Kanal hemmt. TRPC5 ist ein Kalzium-permeabler, nicht selektiver Kationenkanal, der im Gehirn und in der Niere stark exprimiert wird. Durch die Blockierung der TRPC5-Aktivität verhindert AC1903 den Einstrom von Kalziumionen in Podocyten, wodurch diese Zellen vor Schäden geschützt und die Proteinurie reduziert wird. Die Verbindung zeigt keine signifikanten Auswirkungen auf TRPC4- oder TRPC6-Ströme und zeigt in Kinase-Profiling-Assays keine Off-Target-Effekte .

Wirkmechanismus

AC1903 exerts its effects by selectively inhibiting the TRPC5 channel. TRPC5 is a calcium-permeable nonselective cation channel highly expressed in the brain and kidney. By blocking TRPC5 activity, AC1903 prevents the influx of calcium ions into podocytes, thereby protecting these cells from damage and reducing proteinuria. The compound shows no significant effects on TRPC4 or TRPC6 currents and exhibits no off-target effects in kinase profiling assays .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

ML204: Ein weiterer TRPC5-Inhibitor mit ähnlicher Potenz.

Pico145: Ein selektiver Inhibitor von TRPC1/4/5-Kanälen.

Einzigartigkeit von AC1903

AC1903 ist einzigartig in seiner hohen Selektivität für TRPC5 und seiner Fähigkeit, Podocyten zu schützen, ohne TRPC4 oder TRPC6 zu beeinflussen. Diese Spezifität macht es zu einem wertvollen Werkzeug für die Untersuchung von TRPC5-vermittelten Pfaden und die Entwicklung gezielter Therapien für Nierenerkrankungen .

Zusammenfassend lässt sich sagen, dass AC1903 eine vielversprechende Verbindung mit erheblichem Potenzial in der wissenschaftlichen Forschung und in therapeutischen Anwendungen ist. Seine selektive Hemmung von TRPC5 und seine schützenden Wirkungen auf Podocyten machen es zu einem wertvollen Gut für die Untersuchung und Behandlung von Nierenerkrankungen.

Biologische Aktivität

1-benzyl-N-(furan-2-ylmethyl)-1H-benzimidazol-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the realms of antitumor and antimicrobial effects. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

- Molecular Formula : C19H17N3O

- Molecular Weight : 303.4 g/mol

- CAS Number : 831234-13-0

Biological Activity Overview

Research on benzimidazole derivatives, including this compound, indicates significant biological potential. These compounds often exhibit:

- Antitumor Activity : Many benzimidazole derivatives have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Activity : These compounds have been tested against various pathogens, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.

The antitumor activity of benzimidazole derivatives is primarily attributed to their ability to intercalate with DNA and inhibit DNA-dependent enzymes. This interaction can disrupt the replication and transcription processes in cancer cells.

Case Studies

- A study evaluated the antitumor efficacy of several benzimidazole derivatives, including this compound, using human lung cancer cell lines (A549, HCC827, NCI-H358). The findings indicated that these compounds exhibited significant cytotoxicity in vitro, with IC50 values ranging from 6.26 to 20.46 μM depending on the assay conditions (2D vs. 3D cultures) .

| Compound | Cell Line | IC50 (μM) | Assay Type |

|---|---|---|---|

| This compound | A549 | 6.26 ± 0.33 | 2D |

| This compound | HCC827 | 6.48 ± 0.11 | 2D |

| This compound | NCI-H358 | 20.46 ± 8.63 | 3D |

Comparative Analysis

In comparison to other benzimidazole derivatives, compounds with additional functional groups such as amidines showed enhanced antitumor activity due to improved binding affinity to DNA .

Spectrum of Activity

The antimicrobial efficacy of benzimidazole derivatives has been evaluated against a range of microorganisms, including:

- Gram-positive bacteria : Staphylococcus aureus

- Gram-negative bacteria : Escherichia coli

Findings

In vitro studies demonstrated that certain benzimidazole derivatives exhibited potent antibacterial effects, with minimum inhibitory concentrations (MICs) indicating their potential as therapeutic agents against bacterial infections .

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | <32 |

| Escherichia coli | <16 |

Eigenschaften

IUPAC Name |

1-benzyl-N-(furan-2-ylmethyl)benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O/c1-2-7-15(8-3-1)14-22-18-11-5-4-10-17(18)21-19(22)20-13-16-9-6-12-23-16/h1-12H,13-14H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OECUWHDVQIITIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NCC4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

831234-13-0 | |

| Record name | 1-benzyl-N-[(furan-2-yl)methyl]-1H-1,3-benzodiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.